3-Methoxybutyl octyl butanedioate
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Overview
Description
3-Methoxybutyl octyl butanedioate is an ester compound with a molecular formula of C17H32O5 Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxybutyl octyl butanedioate typically involves the esterification of butanedioic acid with 3-methoxybutanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and requires heating to facilitate the reaction. The general reaction can be represented as:
Butanedioic acid+3-Methoxybutanol→3-Methoxybutyl octyl butanedioate+Water
Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base, resulting in the formation of butanedioic acid and 3-methoxybutanol.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or enzymes under mild conditions.
Major Products Formed:
Hydrolysis: Butanedioic acid and 3-methoxybutanol.
Reduction: Butanediol and 3-methoxybutanol.
Transesterification: New esters and alcohols depending on the reactants used
Scientific Research Applications
3-Methoxybutyl octyl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries
Mechanism of Action
The mechanism of action of 3-methoxybutyl octyl butanedioate largely depends on its hydrolysis to release butanedioic acid and 3-methoxybutanol. These products can interact with various molecular targets and pathways:
Butanedioic Acid: Participates in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
3-Methoxybutanol: Can act as a solvent and may have interactions with cellular membranes, affecting their fluidity and function
Comparison with Similar Compounds
Ethyl Butanoate: Known for its fruity aroma and used in flavorings.
Methyl Butanoate: Also used in fragrances and flavors with a similar ester structure.
Octyl Acetate: Used in perfumes and has a pleasant, fruity smell.
Uniqueness: 3-Methoxybutyl octyl butanedioate stands out due to its specific combination of 3-methoxybutanol and butanedioic acid, which imparts unique properties such as its potential bioactivity and specific applications in various industries .
Properties
CAS No. |
61286-41-7 |
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Molecular Formula |
C17H32O5 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-O-(3-methoxybutyl) 1-O-octyl butanedioate |
InChI |
InChI=1S/C17H32O5/c1-4-5-6-7-8-9-13-21-16(18)10-11-17(19)22-14-12-15(2)20-3/h15H,4-14H2,1-3H3 |
InChI Key |
JNRNABGEGSVWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)OCCC(C)OC |
Origin of Product |
United States |
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